![molecular formula C8H10N2 B1338895 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine CAS No. 93587-43-0](/img/structure/B1338895.png)
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine
Overview
Description
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial type ii topoisomerases . This class of enzymes plays a crucial role in DNA replication and transcription, making them a common target for antibacterial drugs .
Mode of Action
If it indeed targets bacterial type ii topoisomerases as suggested, it likely interferes with the enzyme’s ability to manipulate the dna structure, thereby inhibiting bacterial growth .
Biochemical Pathways
If it acts on bacterial type ii topoisomerases, it would affect the dna replication and transcription pathways, leading to downstream effects on bacterial growth and proliferation .
Result of Action
If it inhibits bacterial type ii topoisomerases, it would likely result in the inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidizing agents, such as manganese-catalyzed oxidation systems . These interactions are crucial as they can influence the compound’s reactivity and stability in biochemical environments.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted that derivatives of this compound can act as inhibitors of protein kinase FGFR1, which plays a role in cell growth and differentiation . Such interactions can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with oxidizing agents can result in the formation of specific analogues that exhibit unique biochemical properties . These interactions can also lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo oxidation reactions, leading to the formation of stable analogues . Long-term effects on cellular function have also been observed, with some studies indicating potential changes in cellular metabolism over extended periods.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound have been associated with potential toxicity in certain animal models . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound can undergo oxidation reactions catalyzed by manganese, leading to the formation of specific analogues . These metabolic pathways are essential for understanding the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement within the cellular environment. These interactions can influence the compound’s localization and accumulation, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function, making it a crucial factor in its biochemical analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution (such as sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Addition: This reaction involves the addition of a nucleophile to the compound, leading to the formation of new bonds.
Acetylization: This reaction introduces an acetyl group into the compound.
Vilsmeier Cyclization: This reaction forms a new ring structure through the interaction with Vilsmeier reagent.
Dechlorination: This reaction removes chlorine atoms from the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium alkoxide solutions, Vilsmeier reagent, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of solvents such as dimethylformamide (DMF) and aqueous potassium hydroxide (KOH) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can lead to the formation of substituted derivatives, while Vilsmeier cyclization can result in the formation of new ring structures .
Scientific Research Applications
Medicinal Chemistry Applications
-
Synthesis of Isoquinolone Derivatives :
- 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine is utilized in the synthesis of isoquinolone derivatives through ruthenium-mediated dual catalytic reactions. This process involves the activation of C-H bonds in isoquinoline, leading to the formation of isoquinolone compounds that are significant in medicinal chemistry due to their diverse biological activities.
-
Anticancer Activity :
- Structural analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The nitrogen-containing heterocyclic structure often correlates with enhanced biological activity, making it a target for drug development in oncology.
Organic Synthesis Applications
-
Multicomponent Reactions :
- The compound is employed in multicomponent condensation reactions involving malononitrile and aldehydes to form 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. This method showcases its utility in generating complex molecular architectures efficiently.
-
Oxidation Reactions :
- It serves as a precursor for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation processes. This reaction highlights the compound's versatility as a building block in organic synthesis.
Materials Science Applications
-
Corrosion Inhibition :
- Recent studies have demonstrated that derivatives of this compound act as effective inhibitors for carbon steel corrosion in acidic environments (e.g., H₂SO₄). Electrochemical measurements indicate that these compounds exhibit superior inhibition efficiency, with some derivatives achieving up to 97.7% effectiveness .
Inhibitor Efficiency (%) Medium CAPD-1 97.7 H₂SO₄ CAPD-2 92.5 H₂SO₄ CAPD-3 90.0 H₂SO₄ - Surface Morphology Studies :
Research indicates that this compound and its derivatives exhibit significant biological activities:
- Binding Affinity Studies : Interaction studies have focused on the binding affinities with various biological targets, employing techniques such as molecular docking and dynamic simulations to understand pharmacodynamics better.
-
Comparative Analysis with Similar Compounds :
Compound Name Structural Features Biological Activity 6,7-Dihydro-5H-cyclopenta[b]pyridin Similar bicyclic structure Anticonvulsant properties 3-Amino-6,7-dihydro-pyrido[3',2':4,5]furo Contains furo ring Cytotoxic effects against cancer cells 6-Aminoisoquinoline Isoquinoline core Neuroprotective effects 2-Aminobenzothiazole Thiazole ring Antimicrobial activity
The unique bicyclic structure of this compound contributes to distinct biological activities not observed in other similar compounds, positioning it as a promising candidate for further research in drug development and synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound has a similar fused ring system but lacks the amino group at the 3-position.
6,7-Dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine: This compound features a thiophene ring fused to the pyridine ring, making it structurally similar but with different chemical properties.
Uniqueness
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine is unique due to the presence of the amino group at the 3-position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and a useful compound in scientific research .
Biological Activity
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine is a bicyclic amine compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines elements of cyclopentane and pyridine. This structural configuration may contribute to its distinct biological activities compared to other similar compounds.
Property | Details |
---|---|
Molecular Formula | CHN |
Molecular Weight | 160.21 g/mol |
IUPAC Name | This compound |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticonvulsant Activity : The compound has shown promise in anticonvulsant assays, indicating potential therapeutic applications in epilepsy treatment.
- Anticancer Properties : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The MTT assay results revealed that certain derivatives exhibited promising cytotoxicity against these cell lines .
- Sigma Receptor Affinity : Compounds related to this compound have been evaluated for their binding affinity to sigma receptors, which play a role in pain modulation and neuroprotection. Some derivatives have shown nanomolar affinity for the σ1 receptor, suggesting potential analgesic properties .
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Sigma Receptors : The compound acts as an antagonist at sigma receptors, influencing pathways related to pain perception and neuroprotection.
- Cell Cycle Inhibition : In cancer cells, it may induce cell cycle arrest, leading to apoptosis in malignant cells.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound:
- Catalytic Reactions : Ruthenium-mediated dual catalytic reactions have been employed to synthesize isoquinolone derivatives from related compounds.
- High Pressure Synthesis : A greener approach utilizing high pressure has been explored to improve the efficiency of synthesis while reducing environmental impact .
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of various derivatives of this compound against three human cancer cell lines using the MTT assay. The results indicated significant inhibition of cell proliferation in MCF-7 and A549 cells .
Case Study 2: Sigma Receptor Binding
Another study focused on the structure-activity relationship of novel derivatives as sigma receptor antagonists. One promising compound exhibited high selectivity for σ1 receptors and demonstrated effective analgesic properties in animal models .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-4-6-2-1-3-7(6)5-10-8/h4-5H,1-3H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQAFEZEQLKPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918327 | |
Record name | 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridin-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93587-43-0 | |
Record name | 5H-2-Pyrindin-3-amine, 6,7-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093587430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridin-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-cyclopenta[c]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.